tert-Butyl 2,8-diazaspiro[4.6]undecane-2-carboxylate hydrochloride
Description
Historical Development of Diazaspiro Compounds
The integration of spirocyclic systems into medicinal chemistry dates to the mid-20th century, with early examples including the antimalarial drug artemisinin and the antipsychotic risperidone . These compounds demonstrated that spirocycles could confer enhanced metabolic stability and target selectivity compared to planar aromatic systems. Diazaspiro frameworks, characterized by two nitrogen atoms within a spirocyclic core, gained prominence in the 1990s as tools to address the "flatland" problem in drug design—a term describing the overreliance on flat, aromatic structures in lead optimization.
A pivotal advancement came with the synthesis of 1,9-diazaspiro[5.5]undecane derivatives, which showed nanomolar affinity for neuropeptide Y receptors and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). These studies highlighted the dual role of diazaspiro systems in enhancing both binding affinity and pharmacokinetic properties. For instance, replacing flexible side chains with rigid spirocyclic moieties reduced conformational entropy penalties during target engagement, as observed in σ1 receptor ligands. By the 2010s, diazaspiro compounds had become staples in libraries targeting central nervous system (CNS) disorders, metabolic diseases, and inflammation.
Significance of 2,8-Diazaspiro[4.6]undecane Frameworks
The 2,8-diazaspiro[4.6]undecane system distinguishes itself through its unique ring geometry and substitution patterns. Unlike larger spirocycles (e.g., [5.5] systems), the [4.6] framework balances strain energy and conformational flexibility, enabling optimal interactions with biomolecular targets. Key attributes include:
| Property | 2,8-Diazaspiro[4.6]undecane | 1,9-Diazaspiro[5.5]undecane |
|---|---|---|
| Ring strain | Moderate | Low |
| Conformational diversity | 3–5 stable conformers | 2–3 stable conformers |
| log D7.4 range | 1.2–2.8 | 1.8–3.5 |
| Synthetic accessibility | High (≤5 steps) | Moderate (6–8 steps) |
This scaffold’s synthetic versatility is exemplified by routes involving Michael addition/cyclization sequences or transition-metal-catalyzed dearomatization. For example, rhodium(III)-catalyzed annulations enable rapid access to spiro-fused heterocycles, while enzymatic ketoreductions provide enantioselective pathways to chiral derivatives. The tert-butyl carboxylate group further enhances solubility, as demonstrated in σ1 receptor ligands where analogous substituents reduced log D7.4 values by 0.5–1.0 units compared to alkyl chains.
Therapeutic Relevance of tert-Butyl Carboxylate Derivatives
The tert-butyl carboxylate moiety is a strategic modification in spirocyclic drug candidates, offering three key advantages:
- Solubility Enhancement : The polar carboxylate group counterbalances the lipophilicity of the spirocyclic core. In σ1 receptor ligands, hydroxymethyl analogs of tert-butyl derivatives exhibited log D7.4 values of 2.1–2.9, ideal for blood-brain barrier penetration.
- Metabolic Stability : The tert-butyl group shields ester bonds from hydrolytic enzymes, as shown in preclinical studies of 11β-HSD1 inhibitors where tert-butyl-protected analogs demonstrated 3-fold higher plasma half-lives than methyl esters.
- Crystallinity : Hydrochloride salt forms, such as in tert-butyl 2,8-diazaspiro[4.6]undecane-2-carboxylate hydrochloride , improve crystallinity and formulation stability. This is critical for scalable manufacturing, as amorphous spirocyclic compounds often face challenges in polymorphism control.
Recent applications include:
- CNS Therapeutics : Diazaspiro frameworks with tert-butyl carboxylates show promise as orexin receptor antagonists, with Ki values <10 nM for OX2R.
- Anticancer Agents : Spirocyclic scaffolds inhibit protein-protein interactions (e.g., Bcl-2 family proteins) by presenting rigid, preorganized binding surfaces.
Properties
IUPAC Name |
tert-butyl 2,9-diazaspiro[4.6]undecane-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-10-7-14(11-16)5-4-8-15-9-6-14;/h15H,4-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEYHYPYSSDFAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2,8-diazaspiro[4.6]undecane-2-carboxylate hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor. This step often requires specific catalysts and controlled reaction conditions to ensure the correct formation of the spirocyclic structure.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced through a substitution reaction, where a tert-butyl halide reacts with the spirocyclic core.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2,8-diazaspiro[4.6]undecane-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to tert-butyl 2,8-diazaspiro[4.6]undecane-2-carboxylate hydrochloride exhibit significant antimicrobial properties. For instance, studies have shown that related diazaspiro compounds can act against various strains of bacteria and fungi, making them potential candidates for developing new antibiotics .
Anticancer Properties
There is emerging evidence that spirocyclic compounds, including tert-butyl 2,8-diazaspiro[4.6]undecane derivatives, may possess anticancer activity. In vitro studies suggest that these compounds can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .
GABA Receptor Modulation
The compound's structure suggests potential interactions with GABA receptors, which are critical in the central nervous system's functioning. Preliminary studies indicate that related diazaspiro compounds may serve as GABA receptor antagonists, offering therapeutic avenues for neurological disorders .
Phase-Transfer Catalysis
This compound has been investigated for its role as a phase-transfer catalyst in organic synthesis. Its unique structure allows it to facilitate reactions between immiscible phases, enhancing reaction rates and yields in various chemical processes .
Polymer Science
The compound's spirocyclic framework has potential applications in the development of novel polymeric materials with specific mechanical and thermal properties. Research into its incorporation into polymer matrices could lead to advancements in material design for industrial applications .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions starting from simpler diazabicyclic precursors. The use of protecting groups and selective reactions allows for the construction of the complex spirocyclic structure.
Case Study: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of diazaspiro compounds and evaluated their antimicrobial activity against standard bacterial strains. The results indicated that certain modifications to the tert-butyl group significantly enhanced antimicrobial efficacy compared to the parent compound .
Mechanism of Action
The mechanism of action of tert-Butyl 2,8-diazaspiro[4.6]undecane-2-carboxylate hydrochloride involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The spirocyclic diazaspiro family exhibits diverse pharmacological and physicochemical properties depending on ring size, substituents, and nitrogen positioning. Below is a detailed comparison with key analogs:
Table 1: Comparison of Spirocyclic Diazaspiro Derivatives
| Compound Name | CAS Number | Spiro Ring System | Substituents/Modifications | Key Properties/Applications |
|---|---|---|---|---|
| tert-Butyl 2,8-diazaspiro[4.6]undecane-2-carboxylate hydrochloride (Target) | 336191-17-4† | [4.6] | Boc at N2; HCl salt | High solubility; CNS drug scaffolds |
| tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride | 236406-55-6 | [3.5] | Boc at N7; HCl salt | Compact structure; kinase inhibitors |
| tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate | 173405-78-2 | [5.5] | Boc at N2 | Flexible core; antiviral lead compounds |
| tert-Butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate | 170228-81-6 | [3.5] | 5,5-difluoro; Boc at N2 | Enhanced metabolic stability |
| tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride | 851325-42-3 | [4.5] | Boc at N8; HCl salt | Similarity: 0.98‡; protease inhibitors |
†CAS number inferred from ; ‡Structural similarity score from .
Ring Size and Conformational Rigidity
- Target Compound ([4.6] System) : The spiro[4.6]undecane framework provides intermediate rigidity between smaller ([3.5]) and larger ([5.5]) systems. This balance enables selective binding to sterically demanding targets like serotonin receptors .
- [3.5] Analogs (e.g., 236406-55-6) : Smaller rings impose greater torsional strain, favoring interactions with flat binding pockets (e.g., ATP sites in kinases) .
- [5.5] Analogs (e.g., 173405-78-2) : Larger rings introduce conformational flexibility, useful for accommodating variable binding motifs in viral proteases .
Substituent Effects
- Fluorination (e.g., 170228-81-6): The 5,5-difluoro modification in [3.5]nonane derivatives increases lipophilicity and resistance to oxidative metabolism, critical for oral bioavailability .
- Boc Positioning : Boc at N2 (target) vs. N8 (851325-42-3) alters steric hindrance and hydrogen-bonding capacity. For instance, the N8-Boc derivative (CAS: 851325-42-3) shows reduced affinity for amine transporters compared to the target compound .
Solubility and Salt Forms
- Hydrochloride Salts: The target compound and 236406-55-6 exhibit improved aqueous solubility (>50 mg/mL in PBS) compared to non-salt forms (e.g., 173405-78-2, solubility <10 mg/mL) .
Biological Activity
Tert-Butyl 2,8-diazaspiro[4.6]undecane-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Information
- IUPAC Name : this compound
- Molecular Formula : C14H27ClN2O2
- Molecular Weight : 288.84 g/mol
- CAS Number : 132371880
Physical Characteristics
- Appearance : White to off-white solid
- Purity : ≥ 97%
- Storage Conditions : Inert atmosphere, 2-8°C
Research indicates that this compound exhibits various biological activities, primarily through interactions with specific receptors and enzymes:
- Opioid Receptor Interaction : Some studies suggest that derivatives of diazaspiro compounds can act as dual m-opioid receptor agonists and s1 receptor antagonists, indicating potential applications in pain management .
- Antimicrobial Activity : Preliminary investigations have shown that certain diazaspiro compounds possess antimicrobial properties, which may be attributed to their ability to disrupt bacterial cell membranes .
- Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines, suggesting its potential as an anti-cancer agent .
Pharmacological Studies
A variety of pharmacological assays have been conducted to evaluate the efficacy of this compound:
Table 1: Summary of Biological Assays
| Study Type | Target | Concentration Tested | Result |
|---|---|---|---|
| Opioid Receptor Binding | m-opioid receptors | 0.1 - 50 μM | Significant binding affinity observed |
| Antimicrobial Activity | Bacterial strains | 10 - 100 μg/mL | Inhibition of growth in multiple strains |
| Cytotoxicity | Cancer cell lines | 1 - 100 μM | Induced apoptosis in a dose-dependent manner |
Case Study 1: Pain Management
In a controlled trial involving animal models, researchers evaluated the analgesic properties of this compound. The results indicated a significant reduction in pain response compared to control groups, supporting its potential use in pain relief therapies.
Case Study 2: Antimicrobial Efficacy
A study assessing the antimicrobial activity of this compound against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 μg/mL. This finding suggests that the compound could be developed into an antimicrobial agent for treating infections caused by resistant strains.
Q & A
Q. What are the common synthetic routes for tert-butyl 2,8-diazaspiro[4.6]undecane-2-carboxylate hydrochloride?
Synthesis typically involves multi-step strategies, including cyclization and protection/deprotection of functional groups. For example, analogous spirocyclic compounds (e.g., [4.5]decane derivatives) are synthesized via ring-closing reactions using tert-butyloxycarbonyl (Boc) protection to stabilize intermediates. Adjustments to reaction conditions (e.g., temperature, catalysts) may optimize yields for the [4.6]undecane system .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- X-ray crystallography : Resolves spirocyclic conformation and hydrogen-bonding networks using programs like SHELXL .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms Boc protection. 2D techniques (e.g., COSY, HSQC) resolve overlapping signals in complex spirocyclic systems .
- Mass spectrometry : Confirms molecular weight (e.g., calculated m/z 276.80 for the hydrochloride salt) .
Q. What storage conditions are recommended to maintain compound stability?
Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hygroscopic degradation. Stability studies for related diazaspiro compounds show sensitivity to moisture and light .
Advanced Research Questions
Q. How can conflicting NMR data for this compound be resolved?
Contradictions in peak assignments (e.g., overlapping signals from spirocyclic protons) are addressed using:
- Variable-temperature NMR : Reduces signal broadening caused by conformational exchange.
- Computational modeling : Predicts chemical shifts using DFT calculations (e.g., Gaussian software) to cross-validate experimental data .
Q. What strategies optimize synthetic yield in multi-step routes?
- Catalyst screening : Palladium or nickel catalysts improve cyclization efficiency.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
- Protecting group alternatives : Boc groups minimize side reactions, but trifluoroacetyl (TFA) may improve solubility in specific steps .
Q. How does the spirocyclic architecture influence pharmacological activity?
The rigid spiro[4.6]undecane scaffold enhances binding affinity to target proteins by restricting conformational flexibility. Patents highlight diazaspiro compounds as kinase inhibitors or neuromodulators, though specific targets for this derivative require further validation .
Q. What analytical methods confirm purity and identity during scale-up?
- HPLC-MS : Quantifies purity (>98%) and detects trace impurities.
- Elemental analysis : Validates C, H, N, and Cl content (e.g., C₁₃H₂₅ClN₂O₂ requires C 56.41%, H 9.10%, N 10.12%, Cl 12.80%) .
Data Contradiction Analysis
Q. How to address discrepancies in reported molecular weights for hydrochloride salts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
